1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride
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Overview
Description
1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride is an organic compound with significant interest in various scientific fields. This compound features a benzene ring substituted with two fluorine atoms and a methyl group, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Difluoro-4-methylphenyl)methanamine
- (3-Fluoro-4-methylphenyl)methanamine hydrochloride
- (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride
Uniqueness
1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride stands out due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique arrangement can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10ClF2N |
---|---|
Molecular Weight |
193.62 g/mol |
IUPAC Name |
(3,5-difluoro-4-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5-7(9)2-6(4-11)3-8(5)10;/h2-3H,4,11H2,1H3;1H |
InChI Key |
NEHQUWYOKKWDOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)CN)F.Cl |
Origin of Product |
United States |
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